molecular formula C13H11BrN2O3 B1229676 3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine

3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine

Cat. No. B1229676
M. Wt: 323.14 g/mol
InChI Key: IFDGERBZNBLBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)methoxy]-6-methyl-2-nitropyridine is a C-nitro compound.

Scientific Research Applications

  • Synthesis and Rearrangements

    The compound can be used in the synthesis of other chemicals. For instance, it is involved in the formation of imidazopyridines when reacted with triethylamine, as demonstrated in a study on isoxazolones and their rearrangements (Khalafy, Dilmaghani, & Setamdideh, 2002).

  • Reissert-Kaufmann-type Reaction

    It is also used in the Reissert-Kaufmann-type reaction, which provides a route for preparing nitropyridinecarboxylic acids, as shown in a study on the reaction of 4-Nitropyridine N-Oxide and its homologues (Matsumura, Ariga, & Ohfuji, 1970).

  • Potential in Nonlinear Optics

    Some derivatives of 3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine show promise in nonlinear optics applications. This is evident from a study on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives (Khalid et al., 2020).

  • Nucleophilic Substitution Reactions

    The compound also finds use in studies of nucleophilic substitution reactions. For example, 4-nitro- and 4-methoxy-3-pyridinecarboxylic acid-1-oxides were converted into various derivatives through nucleophilic reactions, as highlighted in a study on the subject (Voltrová & Prutianov, 1997).

  • Synthetic Pathway Exploration

    Another aspect of its application is exploring synthetic pathways. A study on the synthesis of 2-Amino-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine illustrates this (Guo-qiang, 2008).

properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]-6-methyl-2-nitropyridine

InChI

InChI=1S/C13H11BrN2O3/c1-9-2-7-12(13(15-9)16(17)18)19-8-10-3-5-11(14)6-4-10/h2-7H,8H2,1H3

InChI Key

IFDGERBZNBLBRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC2=CC=C(C=C2)Br)[N+](=O)[O-]

solubility

2.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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